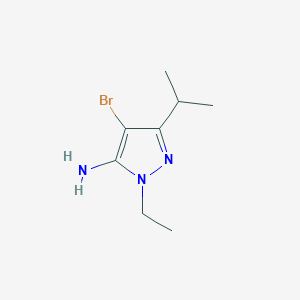![molecular formula C18H13FN2O3 B2820941 6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one CAS No. 899946-75-9](/img/structure/B2820941.png)
6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Biological Activity
The compound's derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. For instance, derivatives of 6-substituted-3(2H)-pyridazinones, featuring the arylpiperazinyl structure, showed significant in vivo analgesic and anti-inflammatory activities without causing gastric ulcerogenic effects compared with reference non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007). This indicates the therapeutic potential of such derivatives in pain and inflammation management without the adverse effects commonly associated with NSAIDs.
Cardiovascular Applications
Compounds with a structural similarity to "6-(1,3-Benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one" have been developed as cardiotonic agents. For example, 6-Benzoxazinylpyridazin-3-ones were prepared and evaluated for their positive inotropic activity and peripheral vasodilator effects in canine models. These compounds, particularly bemoradan, were found to be potent and long-acting orally effective inotropes, suggesting their potential use in managing congestive heart failure (Combs et al., 1990).
Anticancer Research
Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and characterized for their antitumor activity. Among these derivatives, certain compounds exhibited superior inhibitory activity against cancer cell lines, such as MGC-803 and Bcap-37, compared to doxorubicin, highlighting the potential for developing new anticancer agents from this chemical class (Qin et al., 2020).
Chemical Synthesis and Molecular Docking
The compound's derivatives have also been explored for their synthesis, structural analysis, and application in molecular docking studies. For instance, derivatives have been synthesized and subjected to in vitro screening, including antimicrobial and antioxidant activities, as well as in silico molecular docking screenings to predict interactions with target proteins. Such studies not only contribute to the development of new therapeutics but also enhance understanding of molecular interactions at the atomic level (Flefel et al., 2018).
properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c19-14-4-1-12(2-5-14)10-21-18(22)8-6-15(20-21)13-3-7-16-17(9-13)24-11-23-16/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJAXTAJZVFYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)
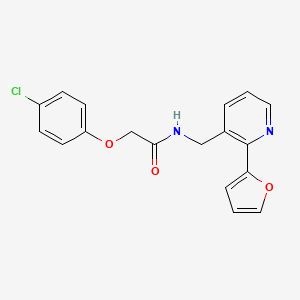
![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)
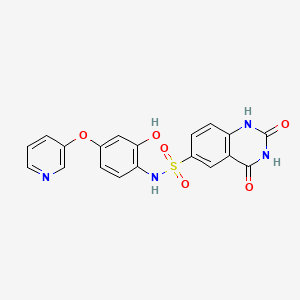

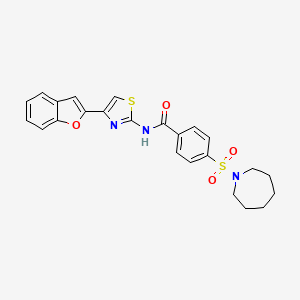

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)
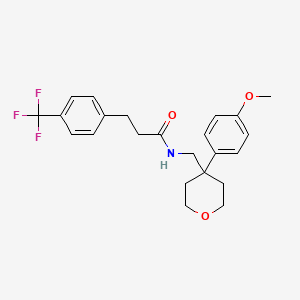
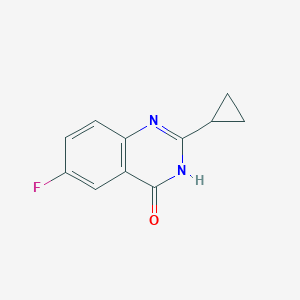
![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)
